molecular formula C13H17N5O3S B7179112 N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide

N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide

Cat. No.: B7179112
M. Wt: 323.37 g/mol
InChI Key: SXEYEOPSOQOMMD-UHFFFAOYSA-N
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Description

N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzotriazole moiety, a pyrrolidine ring, and a methanesulfonamide group, which collectively contribute to its distinctive properties.

Properties

IUPAC Name

N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3S/c1-17-12-4-3-9(7-11(12)14-16-17)13(19)18-6-5-10(8-18)15-22(2,20)21/h3-4,7,10,15H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXEYEOPSOQOMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)N3CCC(C3)NS(=O)(=O)C)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the benzotriazole derivative. The benzotriazole is first methylated to introduce the 1-methyl group. This intermediate is then reacted with a pyrrolidine derivative under specific conditions to form the desired pyrrolidin-3-yl moiety. Finally, the methanesulfonamide group is introduced through a sulfonation reaction, often using methanesulfonyl chloride as the sulfonating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanesulfonamide group to a corresponding amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the benzotriazole ring.

Scientific Research Applications

N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The benzotriazole moiety can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring and methanesulfonamide group may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(1-methylbenzotriazole-5-carbonyl)pyrrolidin-3-yl]methanesulfonamide: can be compared with other benzotriazole derivatives, such as:

Uniqueness

What sets this compound apart is its combination of a benzotriazole moiety with a pyrrolidine ring and a methanesulfonamide group. This unique structure imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.

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